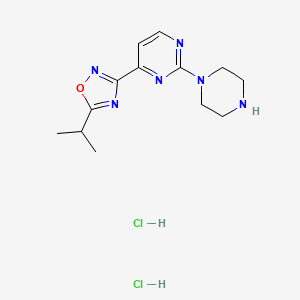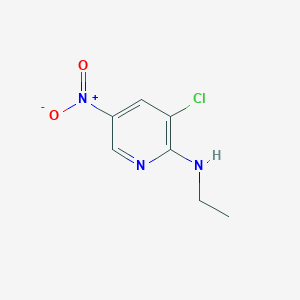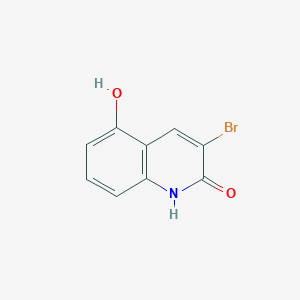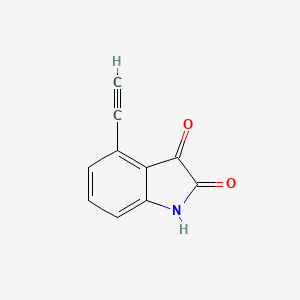
(4,4-Difluorocyclohexyl)benzene
Overview
Description
Scientific Research Applications
1. Membrane-Based Separation
One application is in the field of membrane-based separation. For instance, Ren, Staudt-Bickel, and Lichtenthaler (2001) investigated the pervaporation properties of crosslinked copolyimide membranes for the separation of benzene/cyclohexane mixtures. They found that crosslinking these copolyimides is essential to prevent undesirable swelling effects and improve both permeability and selectivity in separation processes (Ren, Staudt-Bickel, & Lichtenthaler, 2001).
2. Catalysis and Nanoparticles
In the realm of catalysis, Bratlie et al. (2007) discovered that the shape of platinum nanoparticles strongly affects the catalytic selectivity in benzene hydrogenation. Different shapes of nanoparticles produced different products from benzene, highlighting the importance of nanoparticle morphology in catalytic processes (Bratlie et al., 2007).
3. Photophysical Properties
Another area of application is in understanding photophysical properties. Beeby et al. (2002) conducted photophysical measurements on 1,4-bis(phenylethynyl)benzene in cyclohexane, contributing to the knowledge of fluorescence behavior and stability of certain compounds in different environments (Beeby et al., 2002).
4. Synthesis of Hexaarylbenzenes
Suzuki et al. (2015) explored the synthesis of hexaarylbenzenes, which are derivatives of benzene with diverse substituents. Their work provided insights into the structural diversity and potential applications of benzene derivatives in various fields, including pharmaceuticals and organic electronic devices (Suzuki et al., 2015).
5. Hydrogenation Processes
Foppa and Dupont (2015) reviewed the partial hydrogenation of benzene to cyclohexene, focusing on sustainable chemistry principles and the development of efficient hydrogenation processes under mild conditions (Foppa & Dupont, 2015).
properties
IUPAC Name |
(4,4-difluorocyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYLYWFVRSMIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1390993.png)
phosphonium bromide](/img/structure/B1390995.png)
![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)
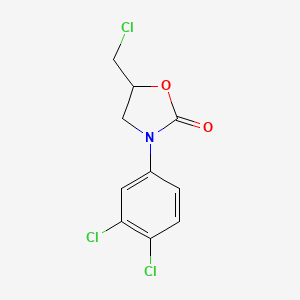

![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)


